2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid
Description
2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid is a synthetic organic compound characterized by a branched carboxylic acid backbone substituted with a 4-methoxybenzoyl group at the amino position. Its molecular formula is C₁₃H₁₇NO₄ (CAS: 379726-51-9) . Its synthesis typically involves coupling reactions between substituted benzoyl chlorides and amino acid precursors under acidic or catalytic conditions .
Structure
3D Structure
Properties
CAS No. |
93709-65-0 |
|---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
(2S)-2-[(4-methoxybenzoyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-8(2)11(13(16)17)14-12(15)9-4-6-10(18-3)7-5-9/h4-8,11H,1-3H3,(H,14,15)(H,16,17)/t11-/m0/s1 |
InChI Key |
GCNXSZNMYYPFGF-NSHDSACASA-N |
SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)OC |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)OC |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)OC |
sequence |
V |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid typically involves the reaction of 4-methoxybenzoyl chloride with an appropriate amine under nucleophilic addition–elimination conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The resulting intermediate is then subjected to further reactions to introduce the butyric acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzoylamino group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxy-benzoylamino-3-methyl-butyric acid.
Reduction: Formation of 4-methoxy-benzylamine-3-methyl-butyric acid.
Substitution: Formation of various substituted benzoylamino derivatives.
Scientific Research Applications
2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid is a chemical compound with the molecular formula and a molecular weight of approximately 251.28 g/mol. It features a methoxy group, a benzoyl moiety, and an amino acid backbone. This compound is investigated for its biological properties, particularly its potential as a pharmaceutical agent. It has applications in scientific research, especially in proteomics and medicinal chemistry.
Chemical Reactions
The chemical behavior of this compound can be explored through reactions typical of carboxylic acids and amides. Key reactions include the synthesis of related compounds and derivatives used in biological studies.
Potential Biological Properties
Preliminary studies suggest that this compound may exhibit certain biological properties:
*Further research is needed to fully elucidate its mechanisms of action and therapeutic potential.
Versatility
This compound finds utility in various fields:
- Pharmaceutical research
- Agrochemical development
- Material science
Its versatility makes it a valuable compound for both academic research and industrial applications.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity with biological targets. These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound.
Structural and Functional Similarities
Several compounds share structural or functional similarities with this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Methoxybenzoic Acid | Contains a methoxy group on a benzoic acid | Known for anti-inflammatory properties |
| 3-Methylbutyric Acid | Similar backbone structure | Associated with metabolic pathways |
| Benzoyl-L-tyrosine | Contains a benzoyl group linked to an amino acid | Potential use in peptide synthesis |
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
Substituent Variations on the Benzoyl Group
- 2-(4-Chloro-3-nitro-benzoylamino)-3-methyl-butyric acid (CAS: sc-339833): Differs by a chloro-nitrobenzoyl substituent instead of methoxy. Exhibits higher electrophilicity due to electron-withdrawing groups, enhancing reactivity in nucleophilic substitution reactions . Limited biological data available; primarily used as an intermediate in inhibitor synthesis .
- (R)-2-[4-(4-Methoxy-benzoylamino)-benzenesulfonylamino]-3-methyl-butyric acid: Incorporates a sulfonamide linker between the benzoyl group and the amino acid backbone. Shows enhanced MMP-2/9 inhibition (IC₅₀ ~10⁻⁸–10⁻⁷ M) compared to the parent compound due to improved binding to the catalytic zinc ion in MMPs .
Modifications to the Amino Acid Backbone
- 2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-methyl-butyric acid (CAS: 1008005-95-5): Replaces the benzoyl group with a thienopyrimidine heterocycle. Demonstrates pH-dependent solubility (predicted pKa = 3.48) due to the basic nitrogen in the heterocycle . Potential antiviral activity reported, though MMP inhibition data are lacking .
- 2-(4,6-Dimethyl-pyrimidin-2-ylamino)-3-methyl-butyric acid (CAS: sc-305690): Features a pyrimidine ring instead of benzoyl. Lower lipophilicity (predicted logP = 1.2) compared to the methoxybenzoyl variant (logP = 2.1), suggesting reduced membrane permeability .
MMP Inhibition Profiles
Key Findings :
- The sulfonamide-linked analog (from ) demonstrates superior potency (IC₅₀ = 10⁻⁹ M) due to dual interactions with MMP active sites .
- Compound 24 () showed moderate tumor uptake in A549 xenograft models but poor tumor/blood ratios, limiting its utility as a PET tracer .
Metabolic Stability
- This compound exhibits >75% intact tracer in blood at 2 hours post-injection in murine models, indicating slow hepatic metabolism .
- In contrast, 2-(4’-iodo-biphenyl-4-sulphonylamino)-3-methyl-butyric acid (24) showed negligible degradation (<5% metabolites) at 2 hours, suggesting higher metabolic stability .
Physicochemical Properties
| Property | This compound | 2-(4-Chloro-3-nitro-benzoylamino)-3-methyl-butyric acid | 2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-methyl-butyric acid |
|---|---|---|---|
| Molecular Weight | 279.36 g/mol | 316.71 g/mol | 279.36 g/mol |
| Predicted LogP | 2.1 | 2.8 | 1.9 |
| Aqueous Solubility | 0.5 mg/mL (pH 7.4) | <0.1 mg/mL (pH 7.4) | 1.2 mg/mL (pH 7.4) |
| Melting Point | Not reported | Not reported | 511.9°C (predicted) |
Biological Activity
2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid, a compound with potential pharmaceutical applications, has garnered interest due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C13H17NO4
- Molecular Weight : 251.278 g/mol
- CAS Number : 93709-65-0
The compound is believed to exert its biological effects through multiple pathways:
- PPAR Activation : It has been shown to interact with Peroxisome Proliferator-Activated Receptors (PPARs), which play crucial roles in regulating lipid metabolism and glucose homeostasis. Specifically, it may exhibit selective agonistic activity towards PPARα and PPARδ subtypes, influencing metabolic processes and inflammation .
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains. However, specific mechanisms remain to be fully elucidated .
Antimicrobial Activity
In vitro studies have evaluated the antimicrobial efficacy of this compound against several pathogens. The Minimum Inhibitory Concentration (MIC) values indicate varying degrees of effectiveness:
| Pathogen | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 625 - >5000 |
| Escherichia coli | 1250 - >5000 |
| Pseudomonas aeruginosa | 2500 - >5000 |
| Candida albicans | 1250 - >5000 |
These results suggest that while the compound may have some antimicrobial activity, further optimization is needed for clinical applications .
Case Studies
- Study on PPAR Selectivity : A comparative study highlighted the importance of structural modifications in enhancing PPAR selectivity. Compounds similar to this compound were synthesized and tested for their ability to selectively activate PPAR subtypes, showing that slight modifications could lead to improved therapeutic profiles .
- Antimicrobial Evaluation : In a recent investigation, a series of benzoylamino derivatives were synthesized and tested against common bacterial strains. The findings suggested that while some derivatives exhibited strong antimicrobial activity, others, including those structurally related to our compound of interest, showed moderate efficacy, indicating potential for further development .
Q & A
Q. What established synthetic routes are available for 2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid, and what critical reaction conditions require optimization?
- Methodological Answer : Synthesis typically involves coupling 4-methoxybenzoyl chloride with 3-methylbutyric acid derivatives. Key steps include:
- Amine Protection : Use tert-butyloxycarbonyl (Boc) groups to prevent unwanted side reactions during acylation.
- Temperature Control : Maintain 0–5°C during acyl chloride formation to minimize hydrolysis (analogous to procedures in ).
- Purification : Recrystallization from ethanol/water mixtures or silica gel chromatography (≥97% purity thresholds, as seen in for related compounds).
- Yield Optimization : Adjust stoichiometry (1.2–1.5 equiv acyl chloride) and reaction time (1–3 hours) .
Q. Which spectroscopic techniques are recommended for confirming structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H NMR (DMSO-d₆, 200–400 MHz) to confirm amide proton signals (δ 8.0–8.5 ppm) and aromatic protons (δ 6.8–7.5 ppm) (as in ).
- FT-IR : Verify amide C=O stretches (1640–1680 cm⁻¹) and methoxy C-O bonds (1250–1300 cm⁻¹).
- HPLC-UV : Employ C18 columns with methanol/water gradients (e.g., 60:40 v/v) to assess purity (>95% by area normalization) .
Q. What enzymatic assays are suitable for preliminary evaluation of MMP inhibitory activity?
- Methodological Answer :
- Fluorogenic Assays : Use recombinant pro-MMP-2/9 with quenched substrates (e.g., DQ-collagen). Measure fluorescence increase upon substrate cleavage.
- IC₅₀ Determination : Perform dose-response curves (1 nM–10 µM range). Include EDTA controls to distinguish zinc chelation effects (as in ).
- Reference Standards : Compare against known MMP inhibitors (e.g., N-hydroxy-2-{3-methyl-3-[4-(2-nitro-benzyloxy)-phenyl]-2-oxo-pyrrolidin-1-yl}-propionamide) .
Advanced Research Questions
Q. How does enantiomeric configuration influence biological activity, and what separation strategies resolve epimeric mixtures?
- Methodological Answer :
- Chiral Resolution : Use amylose-based chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10 v/v) to separate (R)- and (S)-enantiomers ( notes minor chromatographic changes affect separation).
- Activity Correlation : The (R)-enantiomer exhibits higher MMP-2/9 affinity (IC₅₀ ~10⁻⁸ M) compared to the (S)-form (IC₅₀ ~10⁻⁷ M) (). Validate via molecular docking simulations targeting MMP active sites .
Q. What factors explain contradictory tumor uptake results in MMP-targeted imaging studies using derivatives of this compound?
- Methodological Answer :
- Lipophilicity Effects : Tracers with logP >3.5 (e.g., compound 23 in ) show high liver uptake, while logP 2.5–3.0 (e.g., compound 24) improves tumor/blood ratios.
- Metabolic Stability : Conduct time-course metabolite analysis (e.g., LC-MS/MS at 2–48 hours post-injection). Compound 24 showed >75% intact tracer in tumors vs. 5% in blood ().
- Specific Activity : Lower specific activity reduces nonspecific liver binding (saturable uptake mechanism) .
Q. How can researchers address variability in enzyme inhibition data across different MMP isoforms?
- Methodological Answer :
- Isoform-Specific Assays : Test against MMP-1, -3, -7, and -13 to assess selectivity. For example, compound 24 in showed 10⁻⁸ M affinity for MMP-2/9 but >10⁻⁶ M for MMP-3.
- Structural Modifications : Introduce sulfonamide or carboxylate groups (e.g., 2-(4’-iodo-biphenyl-4-sulphonylamino) derivatives) to enhance isoform specificity.
- Kinetic Analysis : Use surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting results in metabolic stability studies between in vitro and in vivo models?
- Methodological Answer :
- In Vitro-In Vivo Correlation (IVIVC) : Use liver microsomes (human/mouse) to predict in vivo clearance. Compound 24 showed low in vitro metabolism but rapid in vivo clearance due to extrahepatic pathways ().
- Species-Specific Profiling : Compare cytochrome P450 activity across species (e.g., mouse vs. human CYP3A4/5).
- Imaging Validation : Combine PET/SPECT with ex vivo metabolite analysis (e.g., 48-hour biodistribution studies) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
